8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features an ethoxy group, a methoxyethyl group, and a carboxamide group attached to the chromene core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Attachment of the Methoxyethyl Group: The methoxyethyl group can be attached through a nucleophilic substitution reaction using 2-methoxyethylamine.
Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions to maximize yield, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer, antiviral, and neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
8-ethoxy-N-(2-methoxyethyl)-2-oxo-2H-chromene-3-carboxamide can be compared with other similar compounds, such as:
Coumarin Derivatives: Compounds like 4-hydroxycoumarin and warfarin, which also possess a chromene core and exhibit anticoagulant properties.
Flavonoids: Natural compounds like quercetin and kaempferol, which have similar structural features and are known for their antioxidant activities.
Synthetic Chromenes: Compounds like 3-benzylidenechroman-4-one, which are studied for their potential therapeutic applications.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties compared to other chromene derivatives.
Properties
IUPAC Name |
8-ethoxy-N-(2-methoxyethyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-3-20-12-6-4-5-10-9-11(15(18)21-13(10)12)14(17)16-7-8-19-2/h4-6,9H,3,7-8H2,1-2H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RADYKRRJDZEIOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCCOC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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